molecular formula C7H14O2 B13735803 Heptanoic-5,5,6,6-D4 acid

Heptanoic-5,5,6,6-D4 acid

Cat. No.: B13735803
M. Wt: 134.21 g/mol
InChI Key: MNWFXJYAOYHMED-RRVWJQJTSA-N
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Description

Heptanoic-5,5,6,6-D4 acid is a deuterium-labeled derivative of heptanoic acid, an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group. This compound is particularly useful in various scientific research applications due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies and other biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoic-5,5,6,6-D4 acid can be synthesized through the deuteration of heptanoic acid. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium-containing reagents under controlled conditions. This ensures the incorporation of deuterium at specific positions on the carbon chain .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is then purified through distillation or chromatography to ensure high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Heptanoic-5,5,6,6-D4 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Heptanoic-5,5,6,6-D4 acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of Heptanoic-5,5,6,6-D4 acid involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s movement and transformation within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which provides enhanced analytical capabilities compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking and analysis are required .

Properties

Molecular Formula

C7H14O2

Molecular Weight

134.21 g/mol

IUPAC Name

5,5,6,6-tetradeuterioheptanoic acid

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i2D2,3D2

InChI Key

MNWFXJYAOYHMED-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])CCCC(=O)O

Canonical SMILES

CCCCCCC(=O)O

Origin of Product

United States

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